molecular formula C23H24N6O2 B2442015 5-{1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775382-72-3

5-{1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2442015
CAS No.: 1775382-72-3
M. Wt: 416.485
InChI Key: VEVIALTURLNRGC-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural features that are common in medicinal chemistry. These include a 1H-indazol-3-yl group, a piperidin-4-yl group, and a 1,2,4-triazol-3-one group. Compounds with these features often exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. These rings can participate in a variety of interactions, including hydrogen bonding and π-π stacking .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. These can include nucleophilic substitutions, electrophilic aromatic substitutions, and various types of cyclization reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make the compound a potential hydrogen bond donor and acceptor. The compound’s solubility, stability, and reactivity would also be influenced by its functional groups .

Scientific Research Applications

Antimicrobial Activities

Some derivatives of 1,2,4-triazol-3-one, which share structural similarities with the compound , have been synthesized and evaluated for their antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and screened for antimicrobial effectiveness, showing good to moderate activities against various microorganisms (Bektaş et al., 2007).

Molecular Docking and Stability Studies

Molecular docking and stability studies of benzimidazole derivatives bearing 1,2,4-triazole have elucidated their potential anti-cancer properties. Through density functional theory and molecular docking, the most stable states of these structures were identified, highlighting their interactions within the EGFR binding pocket and their potential anti-cancer activity (Karayel, 2021).

Synthesis and Medicinal Chemistry

The piperazine-1-yl-1H-indazole derivatives, including compounds with structural features akin to the queried chemical, play a significant role in medicinal chemistry. Their efficient synthesis and the docking studies presented showcase their relevance in drug discovery processes (Balaraju et al., 2019).

Crystal Structure and Molecular Interactions

Studies on biologically active derivatives of 1,2,4-triazoles have led to the synthesis and structural characterization of compounds with piperidinyl-methyl groups, demonstrating the importance of intermolecular interactions in molecular packing. This research provides insight into the structural features that could influence the activity of similar compounds (Shukla et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Compounds with similar structures have been found to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its biological activities, the development of more efficient synthesis methods, and the investigation of its potential uses in medicine .

Properties

IUPAC Name

3-[1-(1-methylindazole-3-carbonyl)piperidin-4-yl]-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2/c1-15-7-9-17(10-8-15)29-21(24-25-23(29)31)16-11-13-28(14-12-16)22(30)20-18-5-3-4-6-19(18)27(2)26-20/h3-10,16H,11-14H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVIALTURLNRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)C4=NN(C5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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